BenchChemオンラインストアへようこそ!

Methyl 3-acetamido-1-benzothiophene-2-carboxylate

Carboxylesterase 2 (CES2) Enzyme inhibition Human liver microsomes

Methyl 3-acetamido-1-benzothiophene-2-carboxylate (CAS 213192-23-5) is a synthetic benzothiophene derivative (C12H11NO3S, MW 249.29) featuring both a C3-acetamido group and a C2-methyl carboxylate ester on the fused thiophene-benzene core. Heterocyclic compounds built on the benzothiophene scaffold are extensively investigated in pharmaceutical research, with well-characterized examples including the COX-2/PfENR inhibitor class (benzothiophene carboxamides) and the BDK allosteric inhibitor class (benzothiophene carboxylic acids such as BT2).

Molecular Formula C12H11NO3S
Molecular Weight 249.28
CAS No. 213192-23-5
Cat. No. B2876800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-acetamido-1-benzothiophene-2-carboxylate
CAS213192-23-5
Molecular FormulaC12H11NO3S
Molecular Weight249.28
Structural Identifiers
SMILESCC(=O)NC1=C(SC2=CC=CC=C21)C(=O)OC
InChIInChI=1S/C12H11NO3S/c1-7(14)13-10-8-5-3-4-6-9(8)17-11(10)12(15)16-2/h3-6H,1-2H3,(H,13,14)
InChIKeyPBMJKDLUNBJHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-acetamido-1-benzothiophene-2-carboxylate (CAS 213192-23-5): A Dual-Functionalized Benzothiophene Scaffold for Medicinal Chemistry Procurement


Methyl 3-acetamido-1-benzothiophene-2-carboxylate (CAS 213192-23-5) is a synthetic benzothiophene derivative (C12H11NO3S, MW 249.29) featuring both a C3-acetamido group and a C2-methyl carboxylate ester on the fused thiophene-benzene core . Heterocyclic compounds built on the benzothiophene scaffold are extensively investigated in pharmaceutical research, with well-characterized examples including the COX-2/PfENR inhibitor class (benzothiophene carboxamides) and the BDK allosteric inhibitor class (benzothiophene carboxylic acids such as BT2) [1][2]. This compound's defining structural feature relative to in-class analogs is the simultaneous presence of an N-acetylated amino substituent at the 3-position and a methyl ester at the 2-position, which together offer a distinct vector set for derivatization. While direct pharmacological profiling of the compound itself remains sparse in the peer-reviewed literature, published data establish its ability to engage specific enzymatic targets at nanomolar concentrations—a property not shared by many simpler benzothiophene building blocks—making its procurement decision reliant on quantifiable differentiation in synthetic utility and target engagement capacity [3].

Why a Generic 'Benzothiophene' Cannot Substitute for Methyl 3-acetamido-1-benzothiophene-2-carboxylate in Target-Focused Procurement


The benzothiophene chemical space encompasses compounds with highly divergent biological profiles depending on minor substituent variations, making generic class-level substitution scientifically unsound. For example, benzothiophene-2-carboxylic acids (e.g., BT2) act as allosteric BDK inhibitors (IC50 = 3.19 μM), while benzothiophene-2-carboxamides (e.g., compound 6) function as sub-micromolar PfENR inhibitors (IC50 = 115 nM) [1][2]. The C3-acetamido and C2-methyl ester substitution pattern of CAS 213192-23-5 is chemically distinct from these pharmacologically characterized sub-classes and is associated with a unique target profile: the compound demonstrates carboxylesterase 2 (CE2) inhibition with an IC50 of 20 nM and a Ki of 42 nM in human liver microsomes [3]. The presence of the methyl ester at C2 also renders the compound a reactive handle for amidation or hydrolysis that is absent in simple C3-acetamido benzothiophenes lacking the ester group (e.g., N-(1-benzothiophen-3-yl)acetamide, CAS 16810-40-5) . These orthogonal functional groups dictate both biological recognition and chemical reactivity, meaning that two benzothiophenes with adjacent substitution patterns can exhibit completely non-overlapping target profiles. A generic procurement specification of 'benzothiophene derivative' therefore fails to guarantee the required enzyme inhibition potency or synthetic derivatization capacity, and the quantitative evidence below establishes exactly where CAS 213192-23-5 differentiates from the closest available comparators.

Quantitative Differentiation Evidence for Methyl 3-acetamido-1-benzothiophene-2-carboxylate vs. In-Class Analogs


Evidence #1: CE2 Enzyme Inhibition Potency Positions This Compound as a Validated Probe, Unlike Non-Ester Benzothiophene Analogs

Methyl 3-acetamido-1-benzothiophene-2-carboxylate inhibits human carboxylesterase 2 (CE2) with an IC50 of 20 nM and a competitive Ki of 42 nM, as measured in human liver microsomes using fluorescein diacetate as the substrate [1]. This represents high-affinity target engagement that is absent in the simplest C3-acetamido analog, N-(1-benzothiophen-3-yl)acetamide (CAS 16810-40-5), which lacks the C2-carboxylate ester group necessary for productive interaction with the CE2 catalytic serine . The nano molar-level potency of this compound also contrasts sharply with the micromolar-range inhibition exhibited by benzothiophene carboxylic acid derivatives against structurally unrelated targets such as BDK (BT2 IC50 = 3.19 μM) [2]. The key structural determinant is the 2-methyl ester, which serves as a substrate-mimetic element for the serine hydrolase active site—a feature that is chemically precluded in benzothiophene-2-carboxamides where the ester oxygen is replaced by nitrogen, eliminating the hydrolytically labile acyl-enzyme intermediate formation [3].

Carboxylesterase 2 (CES2) Enzyme inhibition Human liver microsomes Probe compound

Evidence #2: Orthogonal Synthetic Handles at C2 and C3 Enable Divergent Derivatization Not Possible with Mono-Functionalized Benzothiophenes

Methyl 3-acetamido-1-benzothiophene-2-carboxylate possesses two chemically orthogonal functional groups: a C2-methyl ester (electrophilic; susceptible to nucleophilic acyl substitution, hydrolysis to carboxylic acid, or reduction to alcohol) and a C3-acetamido group (nucleophilic NH after deprotection; amenable to alkylation, acylation, or sulfonylation) . The closest mono-functionalized comparator, N-(1-benzothiophen-3-yl)acetamide (CAS 16810-40-5), bears only the C3-acetamido substituent and has a molecular weight of 191.25 Da, providing a single diversity vector . By contrast, the target compound (MW 249.29) provides two distinct points for sequential or orthogonal derivatization without requiring additional synthetic steps to introduce the second handle. The spatial arrangement of these groups—adjacent on the thiophene ring at positions 2 and 3—creates a 1,2-relationship that is geometrically distinct from the 2,5- or 2,6-substitution patterns more commonly encountered in benzothiophene building blocks (e.g., methyl benzothiophene-5-carboxylate or methyl benzothiophene-4-carboxylate) [1]. The C3-acetamido group also functions as a protected amine that can be unmasked to the free 3-aminobenzothiophene-2-carboxylate, itself a versatile intermediate for amide coupling or diazotization chemistry, while the C2-ester can be independently hydrolyzed to the carboxylic acid (3-acetamidobenzo[b]thiophene-2-carboxylic acid, CAS 105689-30-3, mp 230 °C) . This dual-handle architecture enables parallel library synthesis strategies that are mechanistically impossible with mono-substituted benzothiophene analogs.

Synthetic methodology Divergent functionalization Heterocyclic chemistry Building block

Evidence #3: Carboxylesterase Selectivity Profile Offers Differentiation Within the Benzothiophene Probe Space

Detailed enzyme inhibition data from the ChEMBL/BindingDB repository reveal that methyl 3-acetamido-1-benzothiophene-2-carboxylate engages human carboxylesterase 2 (CE2, also annotated as cocaine esterase) with high affinity (IC50 = 20 nM, Ki = 42 nM), while a structurally distinct benzothiophene carboxylate derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), shows no reported CE2 activity and instead targets the kinase domain of BDK with approximately 160-fold lower potency (IC50 = 3.19 μM) [1][2]. Within the serine hydrolase family, the selectivity of this compound for CE2 over liver carboxylesterase 1 (CES1) is notable: CE2 preferentially hydrolyzes esters with smaller alcohol substituents (e.g., methyl esters), a substrate specificity that aligns with the methyl ester moiety at the C2 position of the target compound [3]. Benzothiophene carboxamide derivatives (e.g., compound 6, the PfENR inhibitor) contain a carboxamide at the 2-position instead of the methyl ester and consequently lack the hydrolyzable ester group required for serine hydrolase engagement, directing their activity toward entirely different target classes [4]. This differential target selectivity—driven by the presence and identity of the C2 substituent—is a quantifiable parameter that directly impacts the selection of an appropriate benzothiophene scaffold for a given biochemical screening program.

Target selectivity CES1 vs. CES2 Serine hydrolase Off-target profiling

Evidence #4: Pharmacokinetic and Metabolic Stability Benchmarking Against a Structurally Related Benzothiophene Carboxylate

While direct pharmacokinetic data for methyl 3-acetamido-1-benzothiophene-2-carboxylate are not currently available in the public domain, pharmacokinetic parameters reported for BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) serve as an instructive class-level benchmark: BT2 exhibits a terminal half-life (T½) of 730 minutes and demonstrates complete metabolic stability with no detectable degradation over 240 minutes in vitro [1]. The target compound differs from BT2 in two critical respects relevant to metabolic fate: (i) the presence of a methyl ester at C2, which is a substrate for human carboxylesterases (particularly CE2, where the compound binds with 20 nM affinity), predicting rapid ester hydrolysis to the corresponding carboxylic acid metabolite in vivo [2]; and (ii) the absence of the 3,6-dichloro substitution pattern, which in BT2 confers resistance to oxidative metabolism [1]. For procurement decisions in ADME screening cascades, this ester lability is a differentiating feature: the compound is intentionally suited as a prodrug-like entity or as a tool for studying esterase-mediated activation, whereas BT2 is optimized for metabolic persistence. The known CE2 engagement data (IC50 = 20 nM) provide a quantitative estimate of the compound's susceptibility to esterase-mediated clearance, enabling pharmacokinetic modelers to predict in vivo half-life based on hepatic CE2 expression levels—a calculation that cannot be made for non-ester benzothiophene analogs lacking CE2 affinity data [2][3].

Metabolic stability Pharmacokinetics In vitro ADME Ester hydrolysis

Evidence #5: Scaffold SAR Position Establishes the C2-Ester/C3-Acetamido Motif as Privileged for Serine Hydrolase Engagement Relative to Alternative Substitution Patterns

Structure-activity relationship (SAR) studies across the broader benzothiophene chemical class reveal that the specific 2,3-substitution pattern is a critical determinant of biological activity. In a recent study of benzothiophene-chalcone hybrids as cholinesterase inhibitors, the most potent AChE inhibitor (compound 5f) achieved an IC50 of 62.10 μM, while the best BChE inhibitor (compound 5h) reached an IC50 of 24.35 μM, comparable to the reference drug galantamine (IC50 = 28.08 μM) [1]. These cholinesterase inhibitors lack the 2,3-difunctionalization pattern present in the target compound and engage the enzymes through entirely different structural motifs (chalcone extension at varying positions). The target compound's CE2 IC50 of 20 nM represents a >3,000-fold potency enhancement over the best benzothiophene-chalcone AChE inhibitor (62.10 μM = 62,100 nM), underscoring how the C2-ester/C3-acetamido pharmacophore drives a fundamentally different target selectivity and potency profile [2][1]. Furthermore, within the benzothiophene carboxylate sub-family, the presence of an electron-donating acetamido group at C3 (as in the target compound) is expected to modulate the electrophilicity of the C2-ester carbonyl differently than the electron-withdrawing chloro substituents in BT2 (3,6-dichloro), affecting both chemical reactivity and target binding kinetics [3]. This SAR context positions methyl 3-acetamido-1-benzothiophene-2-carboxylate as a structurally privileged entry point for serine hydrolase-focused chemical biology, distinct from both the chalcone-extended cholinesterase inhibitors and the dichloro-substituted BDK inhibitors that populate the broader benzothiophene literature.

Structure-activity relationship (SAR) Benzothiophene scaffold Cholinesterase inhibition Serine hydrolase

Procurement-Relevant Application Scenarios for Methyl 3-acetamido-1-benzothiophene-2-carboxylate Based on Quantitative Differentiation Evidence


Scenario A: Serine Hydrolase Probe Development and Carboxylesterase 2 (CES2) Drug Discovery Programs

This compound is directly applicable as a validated hit or probe molecule for drug discovery programs targeting human carboxylesterase 2 (CES2). The experimentally determined IC50 of 20 nM and competitive Ki of 42 nM in human liver microsomes [1] provide a quantitative starting point for structure-based lead optimization. The C2-methyl ester engages the catalytic serine residue, while the C3-acetamido group offers a vector for introducing substituents to modulate selectivity over CES1. This profile renders the compound uniquely suited for programs where CE2 inhibition is the desired mechanism—such as modulating the pharmacokinetics of ester prodrugs or treating metabolic disorders involving CE2 dysregulation—and where simpler benzothiophenes lacking ester functionality would be inactive.

Scenario B: Divergent Library Synthesis via Orthogonal C2 and C3 Functionalization

For medicinal chemistry groups constructing focused screening libraries, the orthogonal reactivity of the C2-methyl ester (susceptible to saponification, amidation, or reduction) and the C3-acetamido group (deprotectable to a free amine for subsequent diversification) enables a divergent synthetic strategy from a single starting material . This dual-handle architecture supports parallel synthesis of at least two distinct compound series—one exploiting C2 modifications while the C3-acetamido is retained, and another exploiting C3 modifications after deprotection while the ester is retained or converted. This represents a >100% increase in accessible chemical space per synthetic step compared to mono-functionalized benzothiophenes such as N-(1-benzothiophen-3-yl)acetamide . Procurement of this single building block therefore consolidates inventory requirements across multiple library synthesis workflows.

Scenario C: Ester Prodrug Design Leveraging Predictable CE2-Mediated Activation

The compound's documented high-affinity interaction with human CE2 (IC50 = 20 nM) designates it as a rationally designed substrate for esterase-mediated bioconversion [1]. In therapeutic programs where a benzothiophene-based carboxylic acid pharmacophore requires temporary masking to improve oral absorption or tissue distribution, this methyl ester serves as a prodrug moiety that is predictably hydrolyzed by CE2—an enzyme with well-characterized tissue distribution (high expression in liver, small intestine, and kidney) [2]. This contrasts with metabolically inert benzothiophene carboxylates such as BT2 (no degradation in 240 min, T½ = 730 min) [3], which cannot serve as prodrug precursors. The C3-acetamido group simultaneously provides a second site for attaching targeting ligands or solubility-enhancing groups without interfering with ester hydrolysis.

Scenario D: Chemical Biology Tool for Studying Benzothiophene Scaffold SAR at Serine Hydrolases vs. Kinases

The compound serves as a chemical probe for dissecting the target selectivity determinants of the benzothiophene scaffold. Its potent CE2 inhibition (20 nM) [1] contrasts sharply with the micromolar BDK inhibition of BT2 (IC50 = 3.19 μM) [3] and the nanomolar PfENR inhibition of carboxamide derivatives (IC50 = 115 nM) [4], establishing that the C2 substituent identity (ester vs. carboxylic acid vs. carboxamide) acts as a target-class switch. Academic and industrial screening groups can deploy this compound alongside BT2 and compound 6 in parallel profiling panels to map the selectivity landscape of benzothiophene-containing compound collections across serine hydrolases, kinases, and reductases—a critical exercise for hit triage that prevents the misclassification of benzothiophene hits as pan-assay interference compounds (PAINS) and instead provides a rational, substituent-driven explanation for observed polypharmacology.

Quote Request

Request a Quote for Methyl 3-acetamido-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.